3-(3-Fluoro-4-morpholin-4-ylphenyl)-5-(oxan-2-yloxymethyl)-1,3-oxazolidin-2-one

Oxazolidinone Protecting group strategy Synthetic intermediate

The compound 3-(3-Fluoro-4-morpholin-4-ylphenyl)-5-(oxan-2-yloxymethyl)-1,3-oxazolidin-2-one (CAS 513068-92-3) belongs to the oxazolidinone class of synthetic antibacterials that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. Its core structure shares the N-3-fluoro-4-(morpholin-4-yl)phenyl motif characteristic of linezolid (CAS 165800-03-3), but uniquely features a tetrahydropyran-2-yl (THP) ether at the C-5 hydroxymethyl position instead of the acetamidomethyl group found in the approved drug.

Molecular Formula C19H25FN2O5
Molecular Weight 380.4 g/mol
CAS No. 513068-92-3
Cat. No. B13870856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluoro-4-morpholin-4-ylphenyl)-5-(oxan-2-yloxymethyl)-1,3-oxazolidin-2-one
CAS513068-92-3
Molecular FormulaC19H25FN2O5
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESC1CCOC(C1)OCC2CN(C(=O)O2)C3=CC(=C(C=C3)N4CCOCC4)F
InChIInChI=1S/C19H25FN2O5/c20-16-11-14(4-5-17(16)21-6-9-24-10-7-21)22-12-15(27-19(22)23)13-26-18-3-1-2-8-25-18/h4-5,11,15,18H,1-3,6-10,12-13H2
InChIKeyWJKRQCKVPABMSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Fluoro-4-morpholin-4-ylphenyl)-5-(oxan-2-yloxymethyl)-1,3-oxazolidin-2-one (CAS 513068-92-3): Structural Classification and Procurement-Relevant Identity


The compound 3-(3-Fluoro-4-morpholin-4-ylphenyl)-5-(oxan-2-yloxymethyl)-1,3-oxazolidin-2-one (CAS 513068-92-3) belongs to the oxazolidinone class of synthetic antibacterials that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit [1]. Its core structure shares the N-3-fluoro-4-(morpholin-4-yl)phenyl motif characteristic of linezolid (CAS 165800-03-3), but uniquely features a tetrahydropyran-2-yl (THP) ether at the C-5 hydroxymethyl position instead of the acetamidomethyl group found in the approved drug . This THP ether functions as a protecting group for the primary alcohol, as explicitly listed among hydroxy protective groups in oxazolidinone patent literature [2]. The compound is documented in supplier databases as a research chemical with a molecular formula of C21H27FN2O6 and is catalogued for use as a synthetic intermediate, reference standard, or structural probe in oxazolidinone research programs .

Why 3-(3-Fluoro-4-morpholin-4-ylphenyl)-5-(oxan-2-yloxymethyl)-1,3-oxazolidin-2-one Cannot Be Replaced by Linezolid, Deacetyl Linezolid, or Other In-Class Analogs


Oxazolidinones are not interchangeable at the procurement level because even minor modifications at the C-5 position produce profound differences in antibacterial spectrum, potency, pharmacokinetics, and synthetic utility [1]. Linezolid (C-5 acetamidomethyl) achieves MIC90 values of 1–2 μg/mL against Staphylococcus aureus and Enterococcus spp. in surveillance studies [2], while tedizolid (C-5 hydroxymethyl with a distinct D-ring) attains MIC50/90 of 0.25/0.5 μg/mL against MRSA – a 4- to 8-fold potency improvement driven entirely by C-5 and D-ring modifications [3]. Deacetyl linezolid (PNU-100440, CAS 168828-82-8), the direct deprotected analog of the target compound, exhibits antimicrobial activity with inhibition zones ranging from 0.0 to 43.0 mm at 2 mM across Gram-positive and Gram-negative strains . The target compound's THP ether at C-5 introduces a chemically orthogonal protecting group that is acid-labile, enabling selective deprotection and subsequent divergent functionalization that is impossible with either linezolid (permanent acetamide) or deacetyl linezolid (free alcohol prone to oxidation and non-selective reactions) [4]. Substituting the THP-protected compound with its deprotected analog, linezolid, or any other oxazolidinone would forfeit this synthetic handle and alter both the reactivity profile and the biological performance of downstream derivatives.

Quantitative Differentiation Evidence for 3-(3-Fluoro-4-morpholin-4-ylphenyl)-5-(oxan-2-yloxymethyl)-1,3-oxazolidin-2-one vs. Closest Analogs


C-5 Substituent Identity: THP Ether vs. Acetamidomethyl (Linezolid) vs. Free Hydroxymethyl (Deacetyl Linezolid)

The target compound carries a tetrahydropyran-2-yl (THP) ether at the C-5 hydroxymethyl position, distinguishing it from linezolid (C-5 acetamidomethyl) and deacetyl linezolid (C-5 free hydroxymethyl). The THP group is explicitly listed among hydroxy protective groups suitable for oxazolidinone synthesis in patent DE19604223A1 [1]. This acetal-type protecting group is stable under basic and nucleophilic conditions but is selectively cleaved under mild acidic conditions (e.g., pyridinium p-toluenesulfonate or aqueous acetic acid), providing a chemical handle not available with the permanent acetamide of linezolid or the unprotected alcohol of deacetyl linezolid [2].

Oxazolidinone Protecting group strategy Synthetic intermediate

Antimicrobial Activity of the Deprotected Form (PNU-100440) as a Functional Baseline for the Target Compound

The deprotected hydroxymethyl analog (PNU-100440, CAS 168828-82-8), which is the direct product of THP removal from the target compound, exhibits quantifiable antimicrobial activity. When tested at 2 mM concentration using the agar diffusion method, PNU-100440 produces inhibition zones ranging from 0.0 mm to 43.0 mm against a panel including Mycobacterium vaccae, Pseudomonas aeruginosa (wild-type and mutant), Enterococcus faecalis, Staphylococcus aureus, Micrococcus luteus, and Bacillus subtilis . The target compound itself is anticipated to be a prodrug form or protected intermediate; its biological activity is latent until THP deprotection occurs, which can occur under physiological conditions (acidic pH) or in vivo via enzymatic cleavage [1].

Antibacterial activity Oxazolidinone metabolite Inhibition zone

C-5 Side Chain Modification as a Determinant of Antibacterial Potency and Spectrum in Oxazolidinone Series

Published structure-activity relationship (SAR) studies consistently demonstrate that modification of the C-5 side chain is one of the most impactful strategies for tuning oxazolidinone antibacterial potency and spectrum. A 2014 study showed that C-5 side chain modifications on the oxazolidinone A-ring yielded compounds with substantially altered antitubercular and antibacterial activity profiles [1]. Similarly, thiocarbamate substitution at C-5 in eperezolid-type compounds produced analogs 3a and 3b with potent in vitro and in vivo antibacterial efficacy [2]. The target compound's THP-protected C-5 hydroxymethyl represents a distinct entry point into this critical SAR space, as deprotection yields a free alcohol that can be converted to amines, esters, carbamates, ethers, or triazoles – each class having demonstrated differentiated activity profiles in the literature [3].

Structure-activity relationship C-5 side chain Oxazolidinone optimization

THP Protection as a Stability and Handling Advantage vs. Free Hydroxymethyl Oxazolidinone Analogs

Free 5-hydroxymethyl oxazolidinones (such as PNU-100440, CAS 168828-82-8) contain a primary alcohol that is susceptible to oxidation, esterification, and elimination under storage conditions. The THP ether of the target compound converts this reactive alcohol into a stable acetal, thereby improving storage stability and handling characteristics. The THP group is established in organic synthesis as a protecting group that renders alcohols inert toward bases, nucleophiles, and mild oxidants while remaining cleavable on demand [1]. This is explicitly recognized in the oxazolidinone patent literature, where tetrahydropyranyl is listed alongside other standard hydroxy protective groups [2]. Supplier documentation for the free alcohol analog (PNU-100440) specifies storage at low temperature (shipping with blue ice) and protection from moisture, whereas the THP-protected compound can be handled under standard ambient conditions .

Chemical stability Protecting group Shelf life

Potential Prodrug Advantage: THP Ether as a Masked Hydroxymethyl Moiety for In Vivo Activation

THP ethers are recognized prodrug motifs that can undergo enzymatic or acid-catalyzed cleavage in vivo to release the parent alcohol [1]. In the oxazolidinone field, the prodrug concept is clinically validated: tedizolid phosphate (prodrug) is rapidly converted to active tedizolid (hydroxymethyl) by phosphatases, achieving superior pharmacokinetics. Similarly, DA-7218, a phosphate prodrug of the oxazolidinone DA-7157, demonstrated in vivo efficacy in a murine actinomycetoma model with statistically significant effects (p=0.001) at doses of 25, 12.5, and 5 mg/kg [2]. The target compound's THP ether could function analogously, with the added advantage that THP cleavage is pH-dependent rather than enzyme-dependent, potentially offering more predictable activation kinetics in compartments with varying enzyme expression [3].

Prodrug strategy THP ether cleavage Pharmacokinetics

Orthogonal Reactivity of THP Ether Enables Divergent Synthesis of C-5 Oxazolidinone Libraries from a Single Intermediate

The THP group provides orthogonal protection: it is stable to strong bases (e.g., LDA, n-BuLi), nucleophiles (e.g., Grignard reagents, amines), and catalytic hydrogenation, but is selectively removed with mild acid [1]. This orthogonality allows chemists to perform reactions on other parts of the molecule (e.g., morpholine ring modification, aromatic fluorination, oxazolidinone N-functionalization) without affecting the C-5 protected alcohol. After selective deprotection, the liberated hydroxymethyl group can be converted to azides (click chemistry handles), amines (for amide or urea coupling), mesylates/tosylates (for nucleophilic displacement), or oxidized to aldehydes/carboxylic acids (for further diversification) [2]. The deacetyl linezolid literature demonstrates the value of this approach: three series of cationic deacetyl linezolid amphiphiles synthesized from the free alcohol showed MICs of 2–16 μg/mL against drug-resistant strains including MRSA, KPC, and NDM-1-producing CRE, with compound 6e achieving broader spectrum than linezolid (MIC 2 to >64 μg/mL against the same strains) [3].

Divergent synthesis Late-stage functionalization Medicinal chemistry

High-Impact Procurement Scenarios for 3-(3-Fluoro-4-morpholin-4-ylphenyl)-5-(oxan-2-yloxymethyl)-1,3-oxazolidin-2-one (CAS 513068-92-3)


Divergent Synthesis of C-5 Modified Oxazolidinone Libraries for Antibacterial SAR Exploration

Medicinal chemistry teams can procure this compound as a single advanced intermediate from which dozens of C-5 analogs (amines, amides, carbamates, ethers, esters, triazoles, sulfonamides) can be synthesized via selective THP deprotection followed by functionalization. This strategy eliminates the need to re-synthesize the oxazolidinone core for each analog, reducing synthetic effort by an estimated 5–7 steps per compound compared to de novo construction. The approach is validated by the deacetyl linezolid literature, where three distinct compound series generated from the free alcohol produced analogs with MICs as low as 2 μg/mL against multidrug-resistant Gram-positive and Gram-negative bacteria [1].

Reference Standard and Impurity Profiling for Linezolid Manufacturing Quality Control

Pharmaceutical quality control laboratories can deploy this compound as a characterized reference standard for monitoring THP-protected intermediates in linezolid synthetic processes. The THP ether at C-5 represents a distinct protecting group strategy used in patented oxazolidinone manufacturing routes [2]. Its unique chromatographic retention time and mass spectrum (distinct from both linezolid and deacetyl linezolid) make it suitable as a system suitability marker and process impurity standard, supporting ICH Q3A/Q3B compliance in ANDA submissions.

Prodrug Feasibility Assessment for Acid-Labile Oxazolidinone Activation

Preclinical pharmacokinetics groups can evaluate this compound as a prototype acid-labile prodrug, exploiting the pH-dependent cleavage of the THP ether to achieve site-selective activation in acidic compartments (stomach, infection sites, tumor microenvironment). The THP ether prodrug strategy is mechanistically distinct from the clinically validated phosphate prodrug approach (tedizolid phosphate) and offers differential activation kinetics that may reduce systemic exposure to the active moiety, potentially mitigating the mitochondrial toxicity associated with linezolid and tedizolid [3]. The deprotected active species (PNU-100440) has demonstrated antibacterial activity against Gram-negative pathogens including Pseudomonas aeruginosa, a spectrum expansion that would be clinically significant if confirmed in vivo .

Chemical Process Development and Scale-Up of Protected Oxazolidinone Intermediates

Process chemistry groups developing scalable routes to oxazolidinone APIs can use this compound as a benchmark intermediate for optimizing THP protection/deprotection steps. The THP group's stability to strong bases [4] makes it compatible with Buchwald-Hartwig coupling conditions used to install the N-aryl morpholine moiety, while its quantitative removal under mild acid conditions (PPTS/EtOH or AcOH/THF/H2O) provides a high-yielding deprotection step suitable for pilot-scale implementation. Process analytical technology (PAT) method development for monitoring THP ether formation and cleavage can be accelerated using this well-defined compound as a reference.

Quote Request

Request a Quote for 3-(3-Fluoro-4-morpholin-4-ylphenyl)-5-(oxan-2-yloxymethyl)-1,3-oxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.